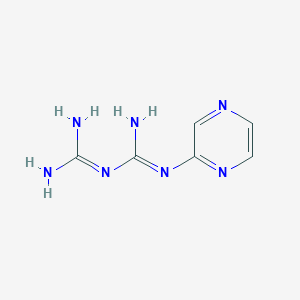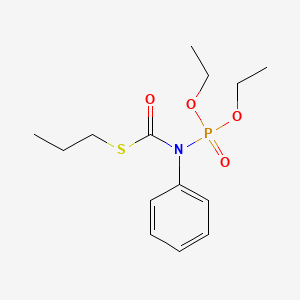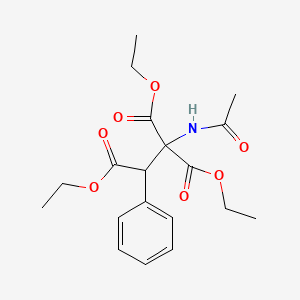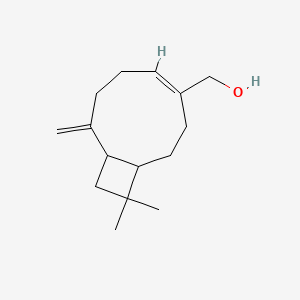
beta-Betulenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Betulenol: . It is a naturally occurring compound found in various plants and is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Betulenol can be synthesized through various organic synthesis methods. One common approach involves the cyclization of squalene, a precursor in the biosynthesis of terpenoids . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants. Advanced extraction techniques, including hydrophilic interaction liquid chromatography and tandem mass spectrometry, are employed to isolate and purify this compound from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Betulenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents such as halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Beta-Betulenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: this compound has been investigated for its potential therapeutic applications, including its anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other value-added products.
Wirkmechanismus
The mechanism of action of beta-Betulenol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and apoptosis. It interacts with key enzymes and receptors, leading to the activation or inhibition of various biological processes .
Vergleich Mit ähnlichen Verbindungen
Beta-Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic properties.
14-Hydroxy-9-epi-caryophyllene: A stereoisomer of beta-Betulenol with similar chemical properties but different biological activities.
This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
50277-33-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
[(4E)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+ |
InChI-Schlüssel |
MGIQTXDHQJGPEZ-WUXMJOGZSA-N |
Isomerische SMILES |
CC1(CC2C1CC/C(=C\CCC2=C)/CO)C |
Kanonische SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


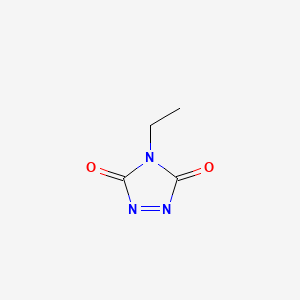
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
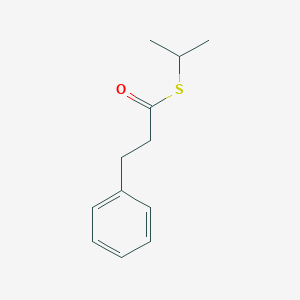
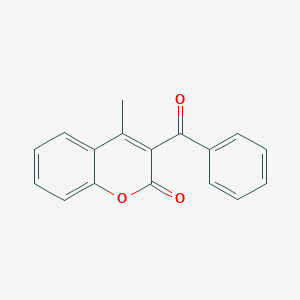
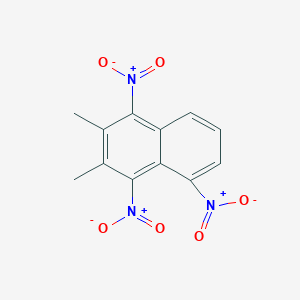
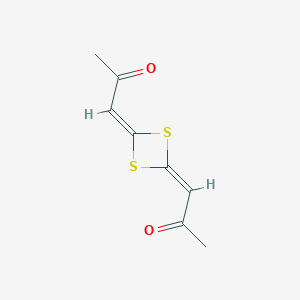
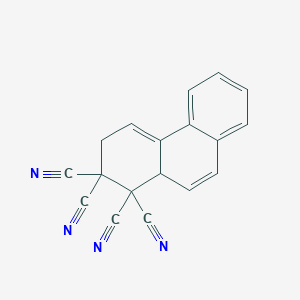
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
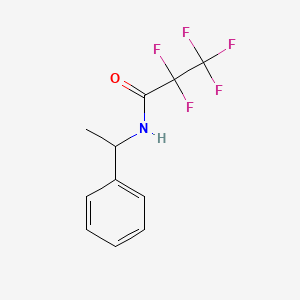
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
